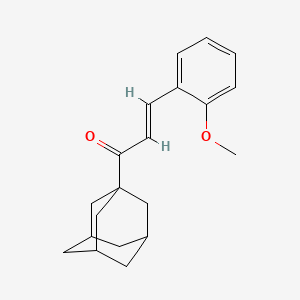
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one, also known as STS-135, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as designer drugs, which are designed to mimic the effects of cannabis. However, unlike cannabis, STS-135 is not a natural compound and is synthesized in a laboratory.
作用機序
The mechanism of action of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is similar to that of other synthetic cannabinoids. It acts on the endocannabinoid system, which is a complex network of receptors and enzymes that play a crucial role in regulating various physiological processes. 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways, which ultimately result in the biological effects of the compound.
Biochemical and Physiological Effects
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. Additionally, 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it an ideal compound for studying the effects of cannabinoids on various physiological processes. However, one of the limitations is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis method of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is highly complex and requires specialized knowledge and equipment, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the study of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one. One potential direction is to study its potential use in the treatment of cancer. 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been shown to have anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer. Another potential direction is to study its potential use in the treatment of epilepsy. 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, further research is needed to fully understand the long-term effects of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one and its potential use in the treatment of various diseases.
Conclusion
In conclusion, 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has been studied for its potential use in the treatment of various diseases. However, further research is needed to fully understand the long-term effects of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one and its potential use in the treatment of various diseases.
合成法
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is synthesized using a multi-step process that involves several chemical reactions. The synthesis method involves the use of various reagents and catalysts, including lithium aluminum hydride, sodium borohydride, and palladium on carbon. The final product is obtained through purification and crystallization. The synthesis method of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is highly complex and requires specialized knowledge and equipment.
科学的研究の応用
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
特性
IUPAC Name |
(E)-1-(1-adamantyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-22-18-5-3-2-4-17(18)6-7-19(21)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-7,14-16H,8-13H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUNATHRCLHKNV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5497035.png)

![2-[2-(4-bromophenyl)vinyl]-8-methoxyquinoline](/img/structure/B5497044.png)
![5-methyl-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-benzimidazole](/img/structure/B5497048.png)
![methyl 2-[5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5497050.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5497054.png)
![10-bromo-6-[2-(2-furyl)vinyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5497060.png)
![(3aR*,6aS*)-2-allyl-5-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5497083.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5497089.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5497103.png)
![4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5497108.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)

![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5497124.png)